
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% (5-FCFP-2-F) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in various chemical syntheses, as a fluorescent probe for imaging, and as a fluorescent label for tracking cellular processes. 5-FCFP-2-F is a highly versatile compound, and its use in scientific research is growing rapidly.
科学研究应用
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is widely used in scientific research as a fluorescent probe for imaging and tracking cellular processes. It is also used as a reagent in various chemical syntheses, such as the synthesis of organic compounds, peptides, and proteins. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used as a fluorescent label to track the movement of molecules and to study enzyme kinetics.
作用机制
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is an organic compound that has a fluorescence emission at a wavelength of 490 nm. The emission is due to a photo-induced electron transfer (PET) process, in which the compound acts as an electron donor. The PET process is initiated when the compound absorbs light at a wavelength of 350 nm. This absorption of light causes the electrons in the compound to become excited, and the excited electrons are then transferred to an acceptor molecule.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used in various scientific studies to investigate the biochemical and physiological effects of the compound. It has been used to study the effects of the compound on cell proliferation and apoptosis, as well as its effects on cell migration, adhesion, and differentiation. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used to study the effects of the compound on enzyme activity and gene expression.
实验室实验的优点和局限性
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is a highly versatile compound, which can be used for a variety of applications. Additionally, the compound is relatively inexpensive, and the synthesis is simple and can be easily scaled up for large-scale production. However, the compound is not very stable and can degrade over time. Additionally, the fluorescence emission of the compound is not very strong, and the signal may be difficult to detect in some experiments.
未来方向
The use of 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in scientific research is growing rapidly, and there are many potential future directions for the compound. These include using the compound as a fluorescent label for tracking the movement of molecules and for studying enzyme kinetics; using the compound as a fluorescent probe for imaging and tracking cellular processes; and using the compound as a reagent in various chemical syntheses. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% could be used to study the effects of the compound on gene expression and enzyme activity, and its effects on cell proliferation and apoptosis. Furthermore, the compound could be used to study the effects of the compound on cell migration, adhesion, and differentiation.
合成方法
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is synthesized from 2-fluoro-5-nitrophenol and formic acid, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-80°C, and the resulting product is a yellow crystalline solid. The reaction is simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
4-fluoro-3-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-4-3-9(14(18)19)5-11(12)8-1-2-10(7-16)13(17)6-8/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCEIDXKHYHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685254 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261988-31-1 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



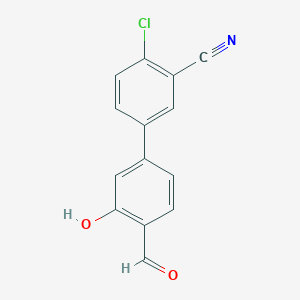
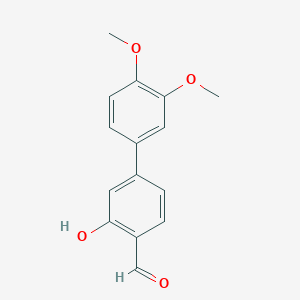
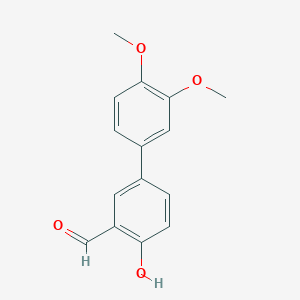
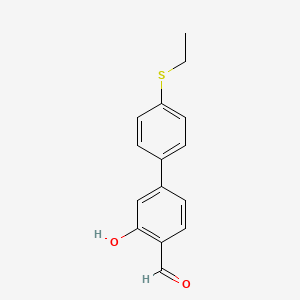

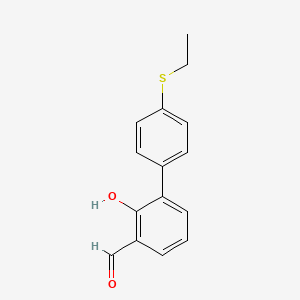
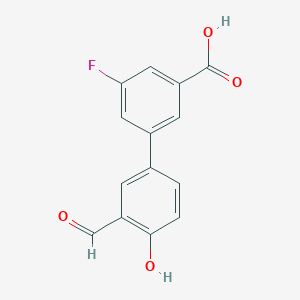

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)

